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Compound of Interest

Compound Name: T-1105

Cat. No.: B1682577

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing T-1105, a broad-spectrum
antiviral agent, in the study of Zika virus (ZIKV) replication. This document includes detailed
protocols for key in vitro experiments, a summary of reported efficacy data, and a visualization
of the compound's mechanism of action.

Introduction to T-1105 and Zika Virus

Zika virus (ZIKV) is a mosquito-borne flavivirus that has emerged as a significant global health
concern, primarily due to its association with congenital microcephaly and other neurological
disorders.[1][2] As there are currently no approved vaccines or specific antiviral therapies for
ZIKV infection, the development of effective countermeasures is a high priority.[1][3][4]

T-1105 is a pyrazinecarboxamide derivative and a structural analogue of T-705 (Favipiravir).[1]
Both T-1105 and T-705 have demonstrated broad-spectrum antiviral activity against a variety of
RNA viruses.[1][3][5] The proposed mechanism of action involves the intracellular conversion of
the compound into its active triphosphate form, which then acts as a competitive inhibitor of the
viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral genome
replication.[1] In the context of Zika virus, the target of T-1105 is the non-structural protein 5
(NS5), which possesses RdRp activity essential for viral replication.
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Several studies have evaluated the in vitro efficacy of T-1105 and its analogue T-705 against

Zika virus. The following table summarizes the key quantitative data from this research.
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ECso (50% effective concentration) and I1Cso (50% inhibitory concentration) values represent

the concentration of the compound required to inhibit viral replication by 50%. CCso (50%

cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity

Index (SI) is the ratio of CCso to ECso or ICso, with higher values indicating greater selectivity

for antiviral activity over cytotoxicity.

Mechanism of Action of T-1105

T-1105 exerts its antiviral effect by targeting the Zika virus RNA-dependent RNA polymerase

(NS5). The proposed mechanism is a multi-step process that occurs within the host cell.
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Caption: Mechanism of action of T-1105 against Zika virus.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antiviral activity of T-
1105 against Zika virus in vitro.

Viral Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and assessing the
ability of a compound to inhibit viral infectivity.

Materials:

e Vero cells (or other susceptible cell line)

e Zika virus stock of known titer

e T-1105

e Dulbecco's Modified Eagle Medium (DMEM)
o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin solution
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Trypsin-EDTA

SeaPlaque Agarose or Carboxymethylcellulose (CMC)

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Phosphate Buffered Saline (PBS)

6-well or 12-well cell culture plates

Protocol:

Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a
confluent monolayer the next day. Incubate at 37°C with 5% CO-.

Compound Preparation: Prepare serial dilutions of T-1105 in DMEM.

Virus Dilution: Dilute the Zika virus stock in DMEM to a concentration that will produce 50-
100 plaques per well.

Infection:

o Wash the confluent cell monolayer with PBS.

o In separate tubes, mix the diluted virus with each concentration of T-1105 (and a no-drug
control).

o Add the virus-compound mixture to the respective wells.

o Incubate for 1-2 hours at 37°C with gentle rocking every 15-20 minutes to allow for viral
adsorption.

e Agarose/CMC Overlay:

[¢]

Prepare a 2X DMEM solution with 4% FBS.

[e]

Prepare a 1.2% solution of SeaPlaque Agarose or 2.4% CMC in water and autoclave.

o

Cool the agarose/CMC to 42°C and mix it 1:1 with the 2X DMEM.
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o Aspirate the virus inoculum from the wells and gently add the agarose/CMC overlay.

o Allow the overlay to solidify at room temperature.

 Incubation: Incubate the plates at 37°C with 5% COz2 for 3-5 days, or until plaques are
visible.

e Staining:

o

Fix the cells by adding 10% formalin for at least 30 minutes.

[¢]

Gently remove the agarose/CMC overlay.

[¢]

Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

[e]

Wash the plates with water and allow them to dry.

o Data Analysis: Count the number of plaques in each well. The percentage of plaque
reduction is calculated relative to the no-drug control. The ICso value is determined by
plotting the percentage of plaque reduction against the log of the T-1105 concentration and
fitting the data to a dose-response curve.
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Caption: Workflow for a Zika virus plaque reduction assay.

Viral Yield Reduction Assay
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This assay measures the effect of a compound on the production of new infectious virus
particles.

Materials:

o Same as for Plague Reduction Assay.
e Microcentrifuge tubes.

Protocol:

e Cell Seeding and Compound Treatment: Seed cells in a multi-well plate and prepare serial
dilutions of T-1105 as described for the plaque assay.

« Infection: Infect the cells with Zika virus at a specific multiplicity of infection (MOI), for
example, 0.1.

 Incubation: Incubate the infected cells in the presence of the different concentrations of T-
1105 for a full replication cycle (e.g., 24-48 hours).

e Harvesting Supernatant: After incubation, collect the cell culture supernatant from each well.

o Titer Determination: Determine the viral titer in each supernatant sample by performing a
plaque assay (as described above) or a TCIDso assay.

« Data Analysis: The reduction in viral yield is calculated by comparing the viral titers from the
T-1105-treated wells to the no-drug control well. The ECso value is determined by plotting the
percentage of viral yield reduction against the log of the T-1105 concentration.

RT-qPCR for Viral RNA Quantification

This assay quantifies the amount of viral RNA, providing a measure of viral replication.
Materials:
e Zika virus-infected cells treated with T-1105.

o RNA extraction kit (e.g., QlAamp Viral RNA Mini Kit).
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Reverse transcriptase.

gPCR master mix.

Zika virus-specific primers and probe.

RT-gPCR instrument.

Protocol:

Sample Preparation: Infect cells with Zika virus in the presence of serial dilutions of T-1105
and incubate for a defined period (e.g., 24 hours).

RNA Extraction: Extract total RNA from the cells or the supernatant using a commercial RNA
extraction kit according to the manufacturer's instructions.

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse
transcriptase.

gPCR:

o Set up the qPCR reaction with the cDNA, gPCR master mix, and Zika virus-specific
primers and probe.

o Run the reaction on a real-time PCR instrument.

Data Analysis: Quantify the viral RNA levels based on the Ct values. The reduction in viral
RNA is calculated relative to the no-drug control. The ECso value can be determined from a
dose-response curve.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This assay is crucial for determining the cytotoxic effects of the compound on the host cells.

Materials:

Vero cells (or other relevant cell line).

T-1105.
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 DMEM with FBS.

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

e Solubilization solution (e.g., DMSO or a solution of SDS in HCI).

o 96-well plates.

e Microplate reader.

Protocol:

o Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

o Compound Treatment: Add serial dilutions of T-1105 to the wells. Include a "cells only"
control (no compound) and a "blank” control (no cells).

 Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72
hours).

o MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this
time, viable cells will convert the yellow MTT to purple formazan crystals.

o Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

» Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: Calculate the percentage of cell viability for each compound concentration
relative to the "cells only" control. The CCso value is determined from the dose-response
curve.

Conclusion

T-1105 has demonstrated promising in vitro activity against Zika virus, warranting further
investigation as a potential therapeutic agent. The protocols provided in these application notes
offer a standardized approach for researchers to evaluate the antiviral efficacy and cytotoxicity
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of T-1105 and other potential Zika virus inhibitors. Consistent and reproducible data generated
from these assays are essential for the preclinical development of new antiviral drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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